N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring, along with the furan ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but may have different substituents on the furan ring.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents at various positions.
Uniqueness
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, along with the ethylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H9N3O4S2 |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H9N3O4S2/c1-2-18(14,15)9-12-11-8(17-9)10-7(13)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,10,11,13) |
InChI Key |
BOFZXNNKCVGAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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